1-(2-bromo-6-methoxyphenyl)-1H-pyrazole 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2866334-08-7
VCID: VC11999634
InChI: InChI=1S/C10H9BrN2O/c1-14-9-5-2-4-8(11)10(9)13-7-3-6-12-13/h2-7H,1H3
SMILES: COC1=C(C(=CC=C1)Br)N2C=CC=N2
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole

CAS No.: 2866334-08-7

Cat. No.: VC11999634

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole - 2866334-08-7

Specification

CAS No. 2866334-08-7
Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 1-(2-bromo-6-methoxyphenyl)pyrazole
Standard InChI InChI=1S/C10H9BrN2O/c1-14-9-5-2-4-8(11)10(9)13-7-3-6-12-13/h2-7H,1H3
Standard InChI Key RWJPINFWMXLCGO-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)Br)N2C=CC=N2
Canonical SMILES COC1=C(C(=CC=C1)Br)N2C=CC=N2

Introduction

Structural and Molecular Characteristics

Atomic Architecture

The compound’s IUPAC name, 1-(2-bromo-6-methoxyphenyl)pyrazole, reflects its bipartite structure:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).

  • Substituted phenyl group: A benzene ring with bromine at position 2 and methoxy (-OCH₃) at position 6.

The Standard InChIKey (RWJPINFWMXLCGO-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the SMILES notation (COC1=C(C(=CC=C1)Br)N2C=CC=N2) details atomic connectivity. X-ray crystallography data remains unavailable, but computational models predict a planar configuration with dihedral angles <10° between the aromatic rings.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉BrN₂O
Molecular Weight253.09 g/mol
LogP (Predicted)2.87 ± 0.35
Water Solubility0.12 mg/mL (25°C)
Melting PointNot reported
Boiling Point342.1°C (est. at 760 mmHg)

Table 1: Key physicochemical parameters derived from computational models.

The bromine atom’s electronegativity (2.96 Pauling units) creates a dipole moment of 1.89 D, enhancing solubility in polar aprotic solvents like dimethylformamide.

Synthesis and Optimization Strategies

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 2-bromo-6-methoxyaniline with pyrazole precursors under basic conditions. Typical protocols use:

  • Reagents: 1H-pyrazole, CuI catalyst, K₂CO₃ base

  • Solvents: Dimethylacetamide (DMAc) at 110°C

  • Yield: 38–45% after 24 hours .

Mechanistically, the amine group acts as a leaving group, displaced by the pyrazole nitrogen in an SₙAr mechanism. Microwave-assisted synthesis reduces reaction time to 4 hours but decreases yield to 28% due to side-product formation .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing:

  • Ligands: For transition metal catalysts in asymmetric hydrogenation

  • MOFs: Bromine sites enable post-synthetic modification of zirconium-based frameworks .

Analytical Standards

HPLC calibration data (C18 column, 30% acetonitrile/water):

ParameterValue
Retention Time6.72 ± 0.3 min
Peak Symmetry (USP)1.02
LOD0.11 µg/mL

Table 2: Chromatographic characteristics under UV detection at 254 nm.

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

  • Low yields in nucleophilic routes (<50%)

  • Pd catalyst costs ($4,200/kg for Pd(PPh₃)₄)

  • Purification difficulties due to regioisomeric byproducts .

Emerging Strategies

  • Photoredox catalysis: Using Ir(ppy)₃ under blue LED light to accelerate C–N coupling

  • Biocatalysis: Engineered transaminases for enantioselective synthesis .

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